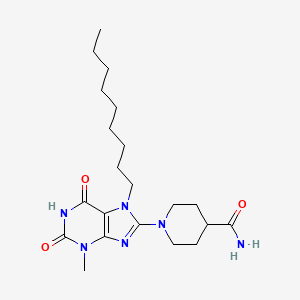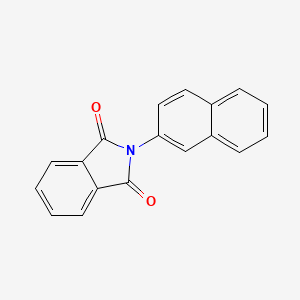
Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester is a chemical compound with the molecular formula C10H10ClNO4. This compound is known for its unique structure, which includes an acetoxy group, a chloro group, and a nitro group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester typically involves the esterification of 4-chloro-2-nitrophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-chloro-2-aminophenyl acetate.
Substitution: Various substituted phenyl acetates.
Hydrolysis: 4-chloro-2-nitrophenol and acetic acid.
Wissenschaftliche Forschungsanwendungen
Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the nitro and chloro groups allows it to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylacetic acid: Known for its anticancer properties and use in the degradation of environmental pollutants.
Acetic acid 3-chloro-4-formyl-phenyl ester: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Eigenschaften
CAS-Nummer |
1530-56-9 |
|---|---|
Molekularformel |
C11H10ClNO6 |
Molekulargewicht |
287.65 g/mol |
IUPAC-Name |
[acetyloxy-(4-chloro-2-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C11H10ClNO6/c1-6(14)18-11(19-7(2)15)9-4-3-8(12)5-10(9)13(16)17/h3-5,11H,1-2H3 |
InChI-Schlüssel |
JFZSKYRYLDKGRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)



![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965406.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)
![(3Z)-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965453.png)


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965481.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965484.png)
